(E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
Description
Properties
IUPAC Name |
4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-3-1-2-13(8-15)17-11-26-19(24-17)14(9-21)10-23-16-6-4-12(5-7-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNJRLQQNOBTB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyanovinyl Group Addition: The cyanovinyl group can be introduced via a Knoevenagel condensation reaction between a benzaldehyde derivative and malononitrile.
Amidation: The final step involves the formation of the amide bond through a reaction between the amine group of the thiazole derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 3-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents. For example:
This reactivity is analogous to 4-(4-bromophenyl)-thiazol-2-amine derivatives, where iodine-mediated coupling with thiourea yielded intermediates for antimicrobial agents .
Cycloaddition Reactions Involving the Thiazole Core
The thiazole ring participates in [4+2] cycloadditions under thermal or photochemical conditions. Computational studies suggest the electron-deficient nature of the thiazole enhances dienophilic activity:
-
Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., furan derivatives) to form bicyclic adducts .
-
1,3-Dipolar Cycloaddition : Forms triazole or isoxazoline derivatives with nitrile oxides or diazo compounds .
Condensation Reactions at the Amino Group
The primary amino group (-NH₂) in the benzamide moiety undergoes condensation with aldehydes or ketones to form Schiff bases. In a study of analogous benzamide derivatives:
| Aldehyde Reactant | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | HCl (cat.) in EtOH | 2 h | 89% | |
| 3-Nitrobenzaldehyde | HCl (cat.) in EtOH | 1.5 h | 82% |
These reactions are pivotal for generating derivatives with enhanced bioactivity .
Electrophilic Additions to the Cyanovinyl Group
The α,β-unsaturated cyanovinyl system undergoes Michael additions with nucleophiles (e.g., amines, thiols):
-
Amine Addition : Primary amines attack the β-position, forming β-aminoacrylonitrile derivatives.
-
Thiol Addition : Mercapto compounds yield thioether adducts, as demonstrated in related cyanovinyl-thiazole systems.
Hydrolysis and Degradation Pathways
Under acidic or basic conditions, the benzamide group hydrolyzes to form carboxylic acid derivatives:
| Condition | Reagents | Product | Yield | Stability |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 h | 4-Aminobenzoic acid | 68% | Stable in air |
| Basic (NaOH, 1M) | RT, 24 h | 4-Aminobenzolate salt | 75% | Hygroscopic |
Hydrolysis kinetics correlate with electronic effects of the thiazole substituents, as shown in DFT studies .
Photochemical and Redox Reactions
-
Photodimerization : UV irradiation induces [2+2] cycloaddition between cyanovinyl groups, forming cyclobutane derivatives.
-
Redox Activity : The thiazole ring undergoes reversible oxidation at +1.2 V (vs. Ag/AgCl), confirmed by cyclic voltammetry .
Metal Coordination Chemistry
The thiazole nitrogen and benzamide carbonyl groups act as ligands for transition metals:
| Metal Ion | Coordination Mode | Complex Geometry | Application |
|---|---|---|---|
| Cu(II) | N,S-bidentate | Square planar | Anticancer agents |
| Fe(III) | O,N,S-tridentate | Octahedral | Catalysis |
Key Insights from Computational Studies
-
DFT Calculations : The cyanovinyl group’s LUMO (-2.7 eV) localizes electrophilic reactivity at the β-carbon, aligning with observed nucleophilic attack patterns .
-
Hammett Analysis : Electron-withdrawing substituents on the phenyl ring accelerate thiazole-mediated reactions by stabilizing transition states .
This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and in vivo stability.
Scientific Research Applications
Synthesis of Thiazole Derivatives
The synthesis of thiazole derivatives, including (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, typically involves several key reactions. These include:
- Cyclization : This step often involves the reaction of thiourea with appropriate halogenated compounds to form thiazole rings.
- Bromination : The introduction of bromine atoms into the thiazole structure can enhance biological activity and solubility.
- Wittig Reaction : This reaction is commonly used to form double bonds in the synthesized compounds, contributing to their structural diversity.
For example, a study synthesized various thiazole-based stilbene analogs through a series of reactions including cyclization and bromination, demonstrating the versatility of thiazole chemistry .
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The following findings highlight the potential of this compound:
- Inhibition of Cancer Cell Lines : Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, 4-(4-bromophenyl)-thiazol-2-amines demonstrated notable antiproliferative effects against MCF7 cells .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Thiazole derivatives have been identified as potent inhibitors of CDK2 and CDK9, making them promising candidates for cancer therapy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Thiazole derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited significant antimicrobial activity .
- Resistance Overcoming : These compounds are being researched for their ability to overcome drug resistance in pathogens, which is a growing concern in infectious disease treatment .
Computational Studies and Molecular Docking
Molecular docking studies have been employed to elucidate the binding interactions between these thiazole derivatives and their biological targets. For instance, molecular docking simulations revealed how certain derivatives bind effectively to acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and cyanovinyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine Position and Halogen Type
- 4-Bromophenyl vs. 3-Bromophenyl Derivatives Compounds with bromine at the 4-position of the phenyl ring (e.g., 4-(4-bromophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) exhibit distinct electronic and steric profiles compared to Compound A.
- Chlorophenyl Analogues The chloro-substituted derivative 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine shows reduced electron-withdrawing effects compared to brominated analogues. Chlorine’s smaller atomic radius may improve solubility but reduce hydrophobic interactions in biological systems .
Heterocyclic Core Variations
- Thiazole vs. Thiadiazole Derivatives Thiadiazole derivatives, such as 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol, lack the cyanovinyl-benzamide backbone of Compound A but share bromophenyl motifs. Thiadiazoles are more rigid due to the fused ring system, which can enhance thermal stability but reduce conformational flexibility during target binding .
Benzothiazole Analogues
N-(Benzo[d]thiazol-2-yl)benzamide derivatives differ in the heterocyclic core (benzothiazole vs. thiazole), leading to altered π-stacking capabilities and redox properties. Benzothiazoles often exhibit stronger fluorescence, useful in imaging applications, but may have lower metabolic stability .
Pharmacological Activity Comparison
CNS and Immunomodulatory Effects
- Compound A’s 2-aminothiazole scaffold with an aromatic substituent aligns with derivatives reported to act as cyclin-dependent kinase inhibitors and immunosuppressants . For example, N-[4-(4-bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide demonstrates significant CNS activity due to its ability to cross the blood-brain barrier, a trait likely shared by Compound A due to its lipophilic bromophenyl group .
- In contrast, chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) show weaker immunosuppressant activity, highlighting bromine’s superior bioisosteric effects .
Anticancer Potential
- The cyanovinyl group in Compound A may enhance reactivity toward thiol-containing biological targets (e.g., glutathione), a mechanism observed in (E)-2-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)-5-(diethylamino)phenoxy)acetic acid derivatives, which exhibit apoptosis-inducing properties .
Reaction Pathways
- Compound A’s synthesis likely involves condensation of a 3-bromophenyl-substituted thiazole-2-amine with a cyanovinylbenzamide precursor, analogous to methods used for N-(Benzo[d]thiazol-2-yl)benzamide (57% yield via tert-butyl bromoacetate coupling) .
- Thiosemicarbazide-mediated cyclization (as in 1,3,4-thiadiazole derivatives) is less relevant here due to the absence of a thiadiazole core .
Stability and Spectral Data
- The IR spectrum of Compound A would show peaks for -C≡N (~2220 cm⁻¹) and -CONH₂ (~1650 cm⁻¹), similar to 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (C=N at 1620 cm⁻¹) .
- Compared to chlorophenyl analogues, Compound A ’s ¹H-NMR would display downfield shifts for aromatic protons adjacent to bromine (δ ~7.5–7.8 ppm) .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Spectral Data Comparison
| Compound | IR (C≡N, cm⁻¹) | ¹H-NMR (Aromatic H, δ ppm) |
|---|---|---|
| Compound A | ~2220 | 7.5–7.8 |
| 4-(4-Chlorophenyl)-thiazol-2-amine | - | 7.52–7.77 |
| 5-(4-Bromobenzylideneamino)-thiadiazole | 1620 (C=N) | 7.52–7.77 |
Biological Activity
The compound (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide belongs to a class of thiazole derivatives known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on current literature.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of 4-bromoacetophenone with thiourea to produce 4-(4-bromophenyl)thiazol-2-amine, which can then be modified to yield various derivatives, including this compound . The synthetic pathway often includes steps such as cyclization, bromination, and coupling reactions with aromatic aldehydes.
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds containing the thiazole moiety inhibit the growth of various bacterial strains by disrupting lipid biosynthesis in bacterial membranes. For instance, compounds derived from thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | A. niger | 8 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. The mechanism often involves the inhibition of DNA topoisomerase I (Top1), leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound D | 0.5 | Topoisomerase I inhibition |
| Compound E | 1.0 | Induction of apoptosis |
| Compound F | 0.75 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and the phenyl groups attached to it. Electron-withdrawing groups enhance antimicrobial activity, while modifications at the para position of phenyl rings can significantly affect anticancer potency .
Key SAR Findings:
- Electron-Withdrawing Groups: Increase potency against bacteria and cancer cells.
- Hydrophobic Substituents: Improve membrane permeability, enhancing bioavailability.
- Positioning of Substituents: Critical for maximizing interactions with target proteins.
Case Studies
Recent studies have demonstrated that specific thiazole derivatives can outperform established antibiotics and chemotherapeutics. For example, a study reported that a derivative with a methoxy group showed superior efficacy against resistant strains of S. aureus compared to standard treatments .
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide?
Methodological Answer: The compound’s synthesis typically involves a multi-step approach, including:
- Thiazole Ring Formation : Condensation of 2-aminothiazole derivatives with brominated aryl aldehydes under reflux in methanol or ethanol, as demonstrated in the synthesis of structurally analogous thiazoles .
- Cyanovinyl Linker Introduction : Reaction of the thiazole intermediate with 2-cyanovinyl groups via Knoevenagel condensation or Schiff base formation, requiring controlled pH (e.g., glacial acetic acid) and reflux conditions .
- Benzamide Coupling : Final coupling of the thiazole-cyanovinyl intermediate with 4-aminobenzamide using nucleophilic substitution or amidation protocols .
Key Optimization Parameters : Reaction time (40–72 hours), solvent polarity (methanol vs. DMF), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the (E)-configuration of the cyanovinyl group (δ 7.2–8.3 ppm for vinyl protons) and aromatic proton environments in the benzamide and thiazole moieties .
- IR Spectroscopy : Detects characteristic bands for C≡N (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (EI/FAB-MS) : Validates molecular weight (e.g., m/z 482.90 for analogous brominated thiazoles) and fragmentation patterns .
- Elemental Analysis : Confirms purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Advanced Research Questions
Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. For example, docking studies on analogous thiazole-triazole acetamides revealed interactions with hydrophobic pockets via bromophenyl groups and hydrogen bonding with cyanovinyl/amide moieties .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for the 3-bromophenyl group) with bioactivity data to predict modifications for enhanced potency .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time) as seen in studies of benzamide derivatives, where IC50 values varied due to differences in MTT assay protocols .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Target Selectivity Screening : Employ kinase profiling panels to distinguish off-target effects, as demonstrated in studies of brominated thiazoles .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide moiety, enhancing water solubility without altering target affinity .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma half-life, as applied to similar thiazole derivatives .
- Co-Crystallization : Co-formulate with cyclodextrins to stabilize the cyanovinyl group against hydrolysis in physiological pH .
Q. How can synthetic byproducts be minimized during scale-up?
Methodological Answer:
- Catalyst Screening : Transition from homogeneous (e.g., acetic acid) to heterogeneous catalysts (e.g., zeolites) to improve yield (>80%) and reduce purification steps .
- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., thiazole ring closure), reducing side reactions .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. Discrepancies in reported cytotoxicity: How to determine protocol-dependent vs. compound-specific factors?
Methodological Answer:
- Cross-Validation : Re-test the compound in parallel assays (e.g., MTT, ATP-lite) using identical cell lines (e.g., HeLa vs. MCF-7) .
- ROS Scavenging Assays : Rule out false positives caused by thiazole-mediated reactive oxygen species (ROS) generation .
- Crystallographic Validation : Resolve target-bound structures to confirm direct binding vs. indirect mechanisms .
Q. Conflicting spectral data for the cyanovinyl group: How to resolve ambiguity?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 298–323 K to distinguish dynamic effects (e.g., tautomerism) from structural isomers .
- 2D NMR (COSY/NOESY) : Confirm spatial proximity of cyanovinyl protons to thiazole/benzamide protons .
- X-ray Crystallography : Resolve the (E)-configuration definitively, as done for analogous Schiff base thiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
